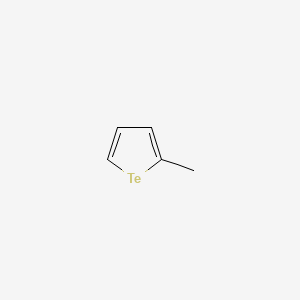

Tellurophene, 2-methyl-

Description

Contextualization within Five-Membered Chalcogenophene Heterocycles

Tellurophenes belong to the broader family of five-membered chalcogenophene heterocycles, which also includes the more commonly known furan (B31954) (oxygen), thiophene (B33073) (sulfur), and selenophene (B38918) (selenium). ontosight.airesearchgate.net These aromatic rings, containing a Group 16 element, are fundamental building blocks for π-conjugated polymers. researchgate.net The substitution of different chalcogens into these rings allows for the fine-tuning of their electronic and optical properties. researchgate.net

Within this group, tellurophenes are considered the heavy analogues of thiophenes and selenophenes. wikipedia.org The properties of these heterocycles vary systematically with the increasing size and polarizability of the chalcogen atom. Tellurophene (B1218086) exhibits a lower degree of aromaticity compared to thiophene and selenophene. rsc.org This is reflected in its structural parameters, such as a longer Te-C bond length of 2.046 Å and a smaller C-Te-C bond angle of 82°, as determined by microwave spectroscopy and X-ray diffraction studies. wikipedia.orgwikipedia.org

Table 1: Comparison of Bond Lengths and Angles in Chalcogenophenes

| Heterocycle | Heteroatom | C-X Bond Length (Å) | C-X-C Angle (°) |

| Furan | O | 1.362 | 106.5 |

| Thiophene | S | 1.714 | 92.2 |

| Selenophene | Se | 1.860 | 87.8 |

| Tellurophene | Te | 2.046 wikipedia.orgwikipedia.org | 82 wikipedia.orgwikipedia.org |

Note: Data for Furan, Thiophene, and Selenophene are provided for comparative context and are generally accepted values.

Historical Perspectives on Tellurophene Synthesis and Research

The field of organotellurium chemistry dates back to 1840 with the synthesis of diethyl telluride. researchgate.net However, the parent tellurophene was not synthesized until 1966 by Mack, who achieved this through the reaction of sodium telluride with diacetylene in methanol. wikipedia.orgencyclopedia.pub This method also provided a route to 2,5-disubstituted tellurophenes. wikipedia.org An improvement on this synthesis was later reported by Taticchi and coworkers, who emphasized the importance of excluding oxygen and moisture from the reaction, leading to a higher yield of 47%. wikipedia.orgencyclopedia.pub

The first described tellurophene derivative, tetraphenyltellurophene, was synthesized in 1961 by Braye and coworkers through the reaction of 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride. wikipedia.org Over the years, various synthetic protocols have been developed, including metal-catalyzed cross-coupling reactions and the cyclization of enynes, to create a diversity of functionalized tellurophenes. encyclopedia.pub The synthesis of 2-methyltellurophene specifically can be achieved through the reaction of tellurium tetrachloride with 2-methyl-1,3-butadiyne. ontosight.ai

Significance of Tellurium Incorporation in π-Conjugated Systems

The incorporation of tellurium into π-conjugated systems imparts a range of unique and desirable properties, making these materials highly interesting for applications in organic electronics and material science. ontosight.airsc.org Tellurium's high polarizability and the longer Te-C bond length contribute to stronger intermolecular Te-Te interactions, which can facilitate charge transport. rsc.org

Polymers containing tellurophene units, known as polytellurophenes, exhibit distinct characteristics, including:

Red-shifted absorption spectra: This indicates a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org

Narrow HOMO-LUMO gaps: This property is advantageous for applications in optoelectronic devices. rsc.org

Unique redox behavior: The tellurium center provides tellurophenes with distinctive redox chemistry, allowing for reversible oxidation and reduction. rsc.org For instance, 2,5-diphenyltellurophene has been studied for its redox properties. rsc.org

These features have led to the exploration of tellurophene-containing polymers in various applications, such as organic photovoltaics, field-effect transistors, and sensors. rsc.orgrsc.org The ability to tune the electronic and optical properties of conjugated polymers by incorporating tellurophene makes it a valuable component in the design of advanced functional materials. ontosight.airesearchgate.net

Properties

CAS No. |

35246-25-4 |

|---|---|

Molecular Formula |

C5H6Te |

Molecular Weight |

193.7 g/mol |

IUPAC Name |

2-methyltellurophene |

InChI |

InChI=1S/C5H6Te/c1-5-3-2-4-6-5/h2-4H,1H3 |

InChI Key |

FNVWHNMUBJYYEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C[Te]1 |

Origin of Product |

United States |

Synthetic Methodologies for Tellurophene, 2 Methyl and Its Derivatives

Direct Synthesis Approaches to the Tellurophene (B1218086) Core

The formation of the tellurophene ring system can be achieved through several synthetic strategies, primarily involving the cyclization of acyclic precursors.

Cyclization Reactions of Diacetylenes with Telluride Reagents

A prominent method for the synthesis of tellurophenes involves the reaction of diacetylenes with a tellurium source. For the synthesis of 2-methyltellurophene, a suitable precursor would be a methyl-substituted 1,3-butadiyne. The general approach involves the reaction of a suitably substituted diacetylene with sodium telluride, which can be generated in situ from tellurium metal and a reducing agent like sodium borohydride. nih.gov This method is versatile and can be adapted to produce various 2,5-disubstituted tellurophenes by selecting the appropriate diacetylene starting material. nih.gov

For instance, the reaction of 1,3-pentadiyne (B15493835) with sodium telluride would be a direct route to 2-methyltellurophene. The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and purity of the product.

Salt-Metathesis Reactions for Tellurophene Formation

Salt-metathesis reactions provide another avenue to the tellurophene core. A classic example is the synthesis of tetraphenyltellurophene, which involves the reaction of 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride. nih.gov This approach could theoretically be adapted for the synthesis of 2-methyltellurophene by using a correspondingly substituted 1,4-dilithio-1,3-diene. However, the preparation and handling of such organolithium reagents can be challenging.

Regioselective Functionalization and Derivative Synthesis of Tellurophenes

Once the 2-methyltellurophene core is obtained, further derivatization can be achieved through regioselective functionalization reactions, allowing for the introduction of various substituents at specific positions on the tellurophene ring.

Strategies for 2,5-Disubstituted Tellurophenes

The synthesis of 2,5-disubstituted tellurophenes can be achieved directly from acyclic precursors as mentioned above, or by functionalization of a pre-formed tellurophene ring. Starting with 2-methyltellurophene, functionalization at the 5-position is a common strategy. This can be accomplished through electrophilic substitution reactions or via metal-catalyzed cross-coupling reactions.

For example, lithiation of 2-methyltellurophene, expected to occur selectively at the 5-position due to the directing effect of the methyl group and the heteroatom, followed by quenching with an electrophile (e.g., iodine or a carbonyl compound), would yield a 2-methyl-5-substituted tellurophene. The resulting halogenated or stannylated derivatives can then participate in cross-coupling reactions such as Stille or Suzuki couplings to introduce a wide range of substituents. researchgate.net

Table 1: Synthesis of 2,5-Disubstituted Tellurophenes

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| 2-Methyltellurophene | 1. n-BuLi, 2. I₂ | 2-Iodo-5-methyltellurophene | Data not available |

| 2-Iodo-5-methyltellurophene | Arylboronic acid, Pd catalyst | 2-Aryl-5-methyltellurophene | Data not available |

| 2-Methyltellurophene | 1. n-BuLi, 2. Bu₃SnCl | 2-Methyl-5-(tributylstannyl)tellurophene | Data not available |

| 2-Methyl-5-(tributylstannyl)tellurophene | Aryl halide, Pd catalyst | 2-Aryl-5-methyltellurophene | Data not available |

Approaches for 3-Functionalized Tellurophenes

The introduction of substituents at the 3-position of the tellurophene ring is often more challenging. One-pot procedures starting from substituted 1,1-dibromo-1-en-3-ynes and telluride salts have been developed for the synthesis of 3-functionalized tellurophenes. nih.gov The regioselectivity of these reactions is influenced by the nature of the substituents on the starting enyne.

Alternatively, direct functionalization of 2-methyltellurophene at the 3-position would likely proceed through electrophilic substitution, although controlling the regioselectivity between the 3- and 4-positions can be difficult.

Table 2: Synthesis of 3-Functionalized Tellurophenes

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| Substituted 1,1-dibromo-1-en-3-yne | Na₂Te | 3-Substituted tellurophene | Data not available |

| 2-Methyltellurophene | Electrophile (e.g., NBS) | 3-Bromo-2-methyltellurophene | Data not available |

Synthesis of 2,4-Disubstituted Tellurophenes

Similar to 3-functionalized tellurophenes, 2,4-disubstituted tellurophenes can be synthesized from appropriately substituted 1,1-dibromo-1-en-3-ynes. nih.gov The strategic placement of substituents on the starting material directs the cyclization to afford the desired 2,4-disubstitution pattern. Another approach involves the copper-catalyzed cyclization of chalcogenoenynes, which can yield 3-substituted chalcogenophenes that can be further functionalized. nih.gov

Direct functionalization of 2-methyltellurophene to achieve a 2,4-disubstituted pattern would require careful control of regioselectivity, potentially through directed metalation strategies.

Table 3: Synthesis of 2,4-Disubstituted Tellurophenes

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| Substituted 1,1-dibromo-1-en-3-yne | Na₂Te | 2,4-Disubstituted tellurophene | Data not available |

| 3-Substituted chalcogenoenyne | Cu catalyst, then boronic acid/Pd catalyst | 2,4-Disubstituted tellurophene | Data not available |

Synthesis of 2,5-Diaryltellurophenes

The synthesis of 2,5-diaryltellurophenes represents a significant class of tellurophene derivatives. One of the earliest and most direct methods involves the reaction of a 1,4-diaryl-1,3-butadiyne with a tellurium source. For instance, the reaction of a suitably substituted diacetylene precursor with sodium telluride can yield 2,5-disubstituted tellurophenes. wikipedia.org

A foundational synthesis for a related compound, tetraphenyltellurophene, was achieved through a salt-metathesis reaction between 1,4-dilithiotetraphenylbutadiene and tellurium tetrachloride. wikipedia.org An alternative high-yield synthesis for the same compound involves the reaction of 1,4-diiodotetraphenylbutadiene with lithium telluride, achieving an 82% yield. wikipedia.org While these methods are effective for symmetrically substituted diaryltellurophenes, other strategies are often required for unsymmetrical products.

| Precursor 1 | Precursor 2 | Product | Yield |

| 1,4-Dilithiotetraphenylbutadiene | Tellurium tetrachloride | Tetraphenyltellurophene | N/A |

| 1,4-Diiodotetraphenylbutadiene | Lithium telluride | Tetraphenyltellurophene | 82% |

| Substituted diacetylene | Sodium telluride | 2,5-Disubstituted tellurophene | General method |

Advanced Synthetic Techniques for Tellurophene, 2-methyl- Related Structures

Modern synthetic chemistry has introduced a variety of powerful techniques to build and modify the tellurophene core, enabling the creation of complex and functionalized molecules for materials science and other applications.

Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of tellurophenes. mdpi-res.commdpi.com These reactions typically involve the coupling of a functionalized tellurophene (e.g., a halo- or organostannyl-tellurophene) with another organic fragment in the presence of a metal catalyst, most commonly palladium. mdpi.com

Key cross-coupling reactions used in tellurophene chemistry include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organic halide. mdpi.com It has been used to synthesize 3-aryl-substituted tellurophenes from 3-bromotellurophene precursors. acs.org

Stille Coupling: This method utilizes an organotin compound (stannane) to couple with an organic halide. It has been successfully employed to create tellurophene-vinylene copolymers by reacting 2,5-dibromo-3-dodecyltellurophene with (E)-1,2-bis(tributylstannyl)ethylene. wikipedia.org

Negishi Coupling: This reaction involves an organozinc reagent and an organic halide, catalyzed by nickel or palladium complexes. mdpi.comtorontomu.ca

These methodologies are crucial for creating complex π-conjugated small molecules and polymers with tailored electronic and photophysical properties. researchgate.net

| Coupling Reaction | Tellurophene Precursor | Coupling Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | 3-Bromotellurophene | Arylboronic acid | Palladium catalyst |

| Stille | 2,5-Dibromo-3-dodecyltellurophene | (E)-1,2-Bis(tributylstannyl)ethylene | Palladium catalyst |

| Negishi | Halotellurophene | Organozinc reagent | Palladium or Nickel catalyst |

Cascade Reactions for Functionalized Tellurophenes

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical route to complex molecules. A notable one-pot, transition-metal-free strategy has been developed for constructing functionalized tellurophenes. acs.orgnih.gov This method involves the reaction of substituted 1,1-dibromo-1-en-3-ynes with telluride salts (Na₂Te). wikipedia.orgacs.org

The reaction proceeds through a sequence of steps:

Reductive debromination

Hydrotelluration

Nucleophilic cyclization

Aromatization

This process smoothly converts the enyne substrates into tellurophenes in high yields under mild conditions. acs.orgnih.gov The reactivity is significantly influenced by the solvent system's polarity and the electronic nature of the substituents on the starting material. acs.orgnih.gov This approach is particularly valuable as it provides the first direct synthesis of 3-aryltellurophenes at room temperature. acs.orgnih.gov

Electrophilic Telluration Approaches

Electrophilic telluration involves the use of an electrophilic tellurium reagent to induce cyclization or directly introduce a tellurium atom into a molecule. One of the primary reagents for this purpose is tellurium tetrachloride (TeCl₄).

A key synthetic pathway to the parent tellurophene ring involves the reaction of 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride, where TeCl₄ acts as the electrophilic tellurium source that is trapped by the nucleophilic organolithium species to form the heterocyclic ring. wikipedia.org This principle can be extended to other di-anionic butadiene-type precursors. Such electrophilic cyclization methods are fundamental in forming the core tellurophene structure from acyclic precursors.

Post-Synthetic Modification and Element Transformation in Tellurophene Polymers

The synthesis of tellurophene-containing polymers can be challenging due to the specific reactivity of tellurophene monomers. Post-synthetic modification provides a powerful alternative to direct polymerization. rsc.org This strategy involves creating a precursor polymer and then converting it into the final tellurophene-containing polymer.

Two primary approaches have been demonstrated:

Element Transformation from Selenium to Tellurium: A benzoselenadiazole polymer can be reduced to its diamino form using a reducing agent like LiAlH₄. This intermediate polymer is then re-oxidized with tellurium tetrachloride, which replaces the selenium atoms with tellurium, yielding a benzotellurodiazole polymer. rsc.org

Element Transformation from Organometallic Polymers: A titanacyclopentadiene-containing polymer can serve as a reactive precursor. rsc.org Reacting this organotitanium polymer with a tellurium source allows for the transformation of the titanium-containing rings into tellurophene rings within the polymer backbone. rsc.orgresearchgate.net Similarly, reacting tellurophene-containing polymers with n-butyllithium generates powerful lithiated intermediates that can react with various electrophiles to produce new polymers containing elements like tin or germanium. rsc.org

These element transformation methods are advantageous for creating novel π-conjugated polymers that are otherwise difficult to access through direct polymerization of the corresponding monomers. rsc.orgnih.gov

| Precursor Polymer | Reagent(s) | Final Polymer |

| Benzoselenadiazole polymer | 1. LiAlH₄ 2. TeCl₄ | Benzotellurodiazole polymer |

| Titanacyclopentadiene polymer | Tellurium source | Tellurophene-containing polymer |

| Tellurophene polymer | 1. n-Butyllithium 2. Diphenyltin dichloride | Tin-containing polymer |

Electronic Structure and Spectroscopic Characterization of Tellurophene, 2 Methyl

Intrinsic Electronic Properties of the Tellurophene (B1218086) Ring System

The electronic behavior of the tellurophene ring is fundamentally shaped by the presence of the large, polarizable tellurium atom. This section delves into the core electronic features that define this heterocyclic system.

Analysis of π-Electron Delocalization and Aromaticity

The aromaticity of a heterocyclic compound is a key determinant of its stability and electronic properties. For five-membered heterocycles containing Group 16 elements, a well-established trend in aromaticity has been determined through various experimental and theoretical criteria. rsc.org This trend places tellurophene as having a lower aromatic character than its lighter analogues. rsc.orgwikipedia.org

The established order of decreasing aromaticity is: Benzene > Thiophene (B33073) > Selenophene (B38918) > Tellurophene > Furan (B31954) rsc.org

This reduced aromaticity in tellurophene is attributed to the larger atomic size and greater electropositivity of tellurium compared to sulfur and selenium. These factors lead to a longer C-Te bond length (approx. 2.046 Å) and a smaller internal C-Te-C bond angle (approx. 82°), which are less favorable for efficient p-orbital overlap and π-electron delocalization around the ring. wikipedia.org

The introduction of a 2-methyl group, an electron-donating substituent, influences the electron density distribution within the ring. Studies comparing the aromatic character of various heterocycles have utilized the effect of a 2-methyl substituent on the ring proton chemical shifts in NMR spectroscopy as a key parameter, confirming that such substitutions directly impact the electronic environment and the degree of aromaticity. rsc.org While π-electron delocalization is present, the lower aromaticity of the tellurophene core suggests that this delocalization is less pronounced than in thiophene or selenophene.

Influence of Tellurium on Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic and optical properties, including its reactivity and ability to absorb light. The tellurium atom exerts a profound influence on these orbitals in the tellurophene system.

A key feature of tellurophenes is their significantly lowered LUMO energy level compared to thiophene and selenophene analogues. wikipedia.org The HOMO level, conversely, is slightly raised. rsc.org This is a direct consequence of the properties of the tellurium atom. Theoretical calculations on the parent tellurophene molecule indicate that the HOMO is π in nature, with significant electron density located on the tellurium atom. rsc.org The LUMO, distinctively, possesses d-orbital character from the tellurium atom. rsc.org The presence of the electron-donating 2-methyl group is expected to further raise the HOMO energy level, thereby modulating the HOMO-LUMO gap.

The ability to determine these energy levels is crucial for designing materials for electronic applications. Cyclic voltammetry is a common experimental technique used to measure the oxidation and reduction potentials of molecules, which can then be used to calculate the absolute energies of the HOMO and LUMO levels, respectively. researchgate.netumich.eduossila.com

| Property | Thiophene-based Systems | Selenophene-based Systems | Tellurophene-based Systems |

|---|---|---|---|

| HOMO Energy Level | Lower | Intermediate | Higher |

| LUMO Energy Level | Higher | Intermediate | Significantly Lower |

| Orbital Contribution of Heteroatom | Mainly p-orbital | Mainly p-orbital | p- and d-orbital contribution |

This table presents generalized trends based on comparative studies of polymers and derivatives containing different chalcogenophenes. rsc.orgwikipedia.org

Band Gap Characteristics and Tuning Strategies in Tellurophene Systems

The energy difference between the HOMO and LUMO is known as the band gap (or HOMO-LUMO gap), which dictates the energy required for electronic excitation. ossila.com A direct consequence of the altered frontier orbital energies is that tellurophenes and their derivatives exhibit narrower band gaps compared to their sulfur and selenium counterparts. wikipedia.org

For instance, a comparative study of analogous polymers revealed that a tellurophene-vinylene copolymer possessed a small optical band gap of 1.4 eV, a significant reduction attributed to the stabilization (lowering) of the LUMO energy level by the tellurium atom. wikipedia.org The band gap of a material is a critical parameter, particularly for applications in organic electronics like solar cells and transistors, as it determines the wavelength of light the material can absorb and its semiconducting properties.

Several strategies exist to tune the band gap of tellurophene-based materials:

Polymerization: Extending the π-conjugation by forming polymers is a highly effective method. Calculations have shown that increasing the chain length from a monomer to a hexamer of tellurophene results in a progressive narrowing of the band gap. ossila.com

Donor-Acceptor Copolymers: Creating copolymers that alternate between electron-rich (donor) and electron-poor (acceptor) units can effectively lower the band gap by facilitating intramolecular charge transfer. umich.edu

Substitution: The introduction of electron-donating or electron-withdrawing groups onto the tellurophene ring can modify the HOMO and LUMO levels and thus tune the band gap. The 2-methyl group in the titular compound, being an electron donor, is expected to slightly decrease the band gap compared to the unsubstituted tellurophene.

| Polymer Type | Optical Band Gap (eV) |

|---|---|

| Poly(3-dodecylthiophene) | ~2.0 eV |

| Poly(3-dodecylselenophene) | ~1.8 eV |

| Poly(3-dodecyltellurophene-vinylene) | ~1.4 eV |

Note: The values are approximate and represent typical findings for analogous polymer systems to illustrate the trend. wikipedia.org

Optoelectronic Properties

The unique electronic structure of 2-methyltellurophene and its analogues gives rise to distinct optoelectronic properties, governing how these molecules interact with light.

Light Absorption and Emission Profiles in Tellurophene, 2-methyl- Derivatives

The narrow HOMO-LUMO gap of tellurophene systems means they typically absorb light at longer wavelengths (a bathochromic or red shift) compared to thiophenes and selenophenes. rsc.org The absorption of light promotes an electron from the HOMO to the LUMO, a transition often referred to as a π-π* transition. The specific wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation and the nature of any substituents on the tellurophene ring.

While UV-visible absorption spectra can be readily measured, the emission properties of tellurophenes are more complex. Many simple tellurophene derivatives are found to be non-emissive or weakly fluorescent in solution at room temperature. However, some exhibit phosphorescence, particularly in aggregated states, a phenomenon known as aggregation-induced phosphorescence. wikipedia.org This behavior is linked to the heavy-atom effect of tellurium, which promotes intersystem crossing from the excited singlet state to a triplet state, from which light can be emitted.

The emission profile, including the wavelength and quantum yield, is highly dependent on the molecular structure and environment. For example, studies on other aromatic systems have shown that the presence and position of a methyl group can influence emission lifetimes and pathways. nih.gov

Solvatochromism in Tellurophene, 2-methyl- Analogues

Solvatochromism is the phenomenon where a substance's color, and thus its absorption or emission spectrum, changes with the polarity of the solvent in which it is dissolved. researchgate.netnih.gov This effect arises from differential solvation of the ground and excited states of the molecule. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a red shift (bathochromic shift) in the emission spectrum.

While specific studies on the solvatochromism of 2-methyltellurophene are not widely reported, the behavior of analogous heterocyclic compounds provides a strong basis for what to expect. For instance, push-pull bithiophene derivatives (containing two connected thiophene rings) exhibit pronounced solvatochromism, where their fluorescence spectra show significant shifts depending on the solvent. rsc.org The Stokes shift (the difference between the absorption and emission maxima) in these systems often correlates linearly with solvent polarity parameters like E_T(30). rsc.org

Given the polarizable nature of the tellurophene ring, it is highly probable that tellurophene analogues, particularly those with donor-acceptor substitution patterns, would exhibit solvatochromic behavior. The interaction of the polar tellurophene ring and its substituents with solvent molecules of varying polarity would likely lead to observable shifts in their absorption and fluorescence spectra. Investigating this phenomenon in 2-methyltellurophene analogues could provide deeper insights into the nature of their excited states.

Heavy Atom Effects on Photophysical Phenomena

The presence of the heavy tellurium atom in the tellurophene ring profoundly influences the photophysical properties of 2-methyltellurophene, a phenomenon known as the "heavy atom effect." This effect primarily arises from enhanced spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁).

In lighter heterocycles like thiophenes, fluorescence is a more dominant relaxation pathway from the S₁ state. However, in tellurophenes, the increased rate of ISC significantly quenches fluorescence and promotes phosphorescence. wikipedia.org For instance, while many thiophene derivatives are fluorescent, tellurophenes often exhibit weak or no fluorescence but can display phosphorescence, even at room temperature in some cases, particularly when aggregation is induced. wikipedia.org

The heavy atom effect also leads to a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a smaller HOMO-LUMO gap compared to sulfur and selenium analogues. wikipedia.org This reduction in the energy gap manifests as a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. Consequently, tellurophene-containing polymers often exhibit narrower optical band gaps, which is a desirable property for various optoelectronic applications. rsc.org

Spectroscopic Analysis Techniques in Tellurophene Research

The elucidation of the structure and electronic properties of 2-methyltellurophene relies on a suite of spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they offer a comprehensive understanding of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-methyltellurophene by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Due to the scarcity of specific experimental NMR data for 2-methyltellurophene in the public domain, the expected chemical shifts can be inferred from data on related compounds, such as 2-methylthiophene (B1210033). In 2-methylthiophene, the methyl protons typically appear as a singlet in the range of δ 2.4-2.5 ppm. The ring protons exhibit characteristic coupling patterns and chemical shifts influenced by the heteroatom and the methyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methyltellurophene (based on 2-methylthiophene data)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.5 | Singlet |

| H5 | ~7.1 | Doublet of doublets |

| H3 | ~6.8 | Doublet of doublets |

Note: These are estimated values and may vary in the actual spectrum of 2-methyltellurophene.

In ¹³C NMR, the carbon atoms of the tellurophene ring and the methyl group will resonate at distinct chemical shifts. The carbon attached to the heavy tellurium atom is expected to show a significant shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methyltellurophene

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~140 |

| C5 | ~128 |

| C3 | ~126 |

| C4 | ~125 |

Note: These are estimated values based on general trends for heterocyclic compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For π-conjugated systems like 2-methyltellurophene, the absorption of UV-Vis light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of 2-methyltellurophene is expected to show characteristic absorption bands corresponding to π-π* transitions. Compared to its lighter analogue, 2-methylthiophene, the absorption maximum (λmax) of 2-methyltellurophene is anticipated to be red-shifted. This is a direct consequence of the heavy atom effect, which lowers the LUMO energy level and narrows the HOMO-LUMO gap. wikipedia.org For instance, polymers containing tellurophene units consistently show more red-shifted absorptions compared to their thiophene and selenophene counterparts. rsc.org

Table 3: Expected UV-Vis Absorption Data for 2-Methyltellurophene in a Common Organic Solvent

| Transition | Expected λmax (nm) |

|---|

Note: The exact λmax will depend on the solvent used.

X-ray diffraction on single crystals provides the most definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular packing in the solid state.

Table 4: Comparison of Expected Bond Parameters in 2-Methyltellurophene with Tellurophene

| Parameter | Tellurophene | Expected for 2-Methyltellurophene |

|---|---|---|

| Te-C2 Bond Length (Å) | ~2.046 | Similar to parent |

| C2-C3 Bond Length (Å) | ~1.37 | Similar to parent |

| C-Te-C Bond Angle (°) | ~82 | Similar to parent |

Reactivity and Reaction Mechanisms of Tellurophene, 2 Methyl

Redox Chemistry of Tellurophene (B1218086) Systems

The redox chemistry of tellurophenes is a key aspect of their reactivity, centered on the tellurium atom's ability to shuttle between different oxidation states. This behavior is fundamental to their potential applications in materials science and catalysis.

Oxidative Addition Reactions

Tellurophenes readily undergo two-electron oxidative addition reactions at the tellurium center. wikipedia.orglibretexts.org This process involves the addition of a reagent, typically a halogen, across the tellurium atom, which results in an increase in the coordination number and oxidation state of the tellurium from II to IV. wikipedia.orgyoutube.com For instance, the reaction with halogens (X₂) leads to the formation of dihalotellurophenes (R-Te(IV)X₂-R'). wikipedia.org

The mechanism of oxidative addition can vary depending on the nature of the substrate. For non-polar molecules like H₂, a concerted mechanism is often proposed. For polar electrophilic substrates such as alkyl halides, an S_N2-type mechanism involving nucleophilic attack by the metal center is common. wikipedia.orgyoutube.com

The presence of a methyl group at the 2-position of the tellurophene ring is anticipated to enhance the nucleophilicity of the tellurium atom due to its electron-donating inductive effect. This would likely facilitate the oxidative addition process, making 2-methyltellurophene potentially more reactive towards electrophiles compared to the unsubstituted tellurophene.

Table 1: Expected Oxidative Addition Reaction of 2-methyltellurophene

| Reactant | Product | Description |

| 2-methyltellurophene + Br₂ | 1,1-Dibromo-2-methyl-1λ⁴-tellurophene | Oxidative addition of bromine to the tellurium center. |

| 2-methyltellurophene + I₂ | 1,1-Diiodo-2-methyl-1λ⁴-tellurophene | Oxidative addition of iodine to the tellurium center. |

Note: This table is predictive and based on the general reactivity of tellurophenes.

Photoreductive Elimination of Halogens

The reverse of oxidative addition, known as reductive elimination, can also occur, often induced by thermal or photochemical stimuli. Photoreductive elimination from dihalotellurophenes regenerates the tellurophene and releases the halogen. This process has been observed for various tellurophene derivatives and is of interest for applications in photo-responsive materials.

Studies on π-conjugated tellurophenes have shown that irradiation with visible light can drive the photoreduction of the Te(IV) center in the presence of a halogen trap. researchgate.netnih.govresearchgate.net The efficiency of this process can be influenced by the substituents on the tellurophene ring. Electron-withdrawing groups have been found to lead to higher photochemical quantum efficiencies. researchgate.net Given that the methyl group is electron-donating, it might be expected to have a different, potentially less favorable, effect on the quantum yield of photoreductive elimination compared to electron-withdrawing substituents. The mechanism is thought to proceed via the release of bromine radicals. nih.gov

Lewis Acidity and Chalcogen Bonding in Tellurophene, 2-methyl-

The tellurium atom in tellurophenes possesses a region of positive electrostatic potential, known as a σ-hole, which allows it to act as a Lewis acid and participate in non-covalent interactions called chalcogen bonds.

Anion Recognition and Complex Formation

The Lewis acidic nature of the tellurium center in tellurophenes enables them to interact with and recognize anions. This property is being explored for the development of anion sensors and receptors. While specific studies on anion recognition by 2-methyltellurophene are not available, the general principle suggests that the tellurium atom can form complexes with anions, with the strength of the interaction depending on the Lewis basicity of the anion and the Lewis acidity of the tellurophene. The electron-donating methyl group in 2-methyltellurophene would be expected to slightly reduce the Lewis acidity of the tellurium atom compared to unsubstituted tellurophene.

Intermolecular Interactions (e.g., Te–Te, Te–O)

Tellurium-containing compounds, including tellurophenes, are known to form significant intermolecular interactions, particularly Te–Te and Te–O contacts. nih.gov These interactions, a form of chalcogen bonding, are stronger than those observed for their lighter sulfur and selenium analogs and can influence the solid-state packing and supramolecular structures of these materials. nih.govacs.org The formation of these bonds involves the interaction of the Lewis acidic σ-hole on one tellurium atom with a Lewis basic lone pair on another tellurium or oxygen atom. The strength of these interactions in 2-methyltellurophene would be influenced by the steric hindrance and electronic effects of the methyl group.

Electrophilic and Nucleophilic Reactivity of the Tellurophene Ring

The tellurophene ring itself can participate in both electrophilic and nucleophilic reactions, although its aromaticity is lower than that of thiophene (B33073) and selenophene (B38918).

Electrophilic Substitution: The tellurophene ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. The methyl group in 2-methyltellurophene is an activating group and would direct incoming electrophiles primarily to the C5 position (para to the methyl group) and to a lesser extent to the C3 position (ortho to the methyl group). This is due to the stabilization of the intermediate carbocation by the electron-donating methyl group. libretexts.org

Table 2: Predicted Products of Electrophilic Substitution of 2-methyltellurophene

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂⁺ | 2-Methyl-5-nitrotellurophene |

| Bromination | Br⁺ | 2-Bromo-5-methyltellurophene |

| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-5-methyltellurophene |

Note: This table is predictive and based on general principles of electrophilic aromatic substitution.

Nucleophilic Substitution: Nucleophilic substitution on the tellurophene ring is less common and typically requires the presence of activating groups or specific reaction conditions. youtube.com The electron-donating nature of the methyl group would generally disfavor nucleophilic attack on the ring. However, reactions at the tellurium atom, as discussed in the context of oxidative addition, can be considered a form of nucleophilic attack on the tellurium center.

Ring-Opening and Ring-Expansion Reactions

The tellurophene ring in 2-methyltellurophene, while aromatic, can undergo reactions that lead to the opening of the heterocyclic system or its expansion to a larger ring. These transformations are often driven by the desire to relieve ring strain or to form more stable products.

One of the primary mechanisms for the ring-opening of tellurophenes involves tellurium-lithium exchange. Treatment of tellurophenes with organolithium reagents, such as n-butyllithium, can lead to the cleavage of a carbon-tellurium bond, resulting in a dilithio-butadiene derivative. nih.gov This intermediate can then be trapped with various electrophiles. While this reaction is well-established for tellurophene-containing polymers, specific studies on 2-methyltellurophene are limited. However, it is anticipated that 2-methyltellurophene would react similarly, yielding a substituted 1,4-dilithio-1,3-butadiene species.

Ring-expansion reactions of tellurophenes are less common but have been explored, often drawing parallels from the chemistry of thiophenes. For instance, the reaction of 2-methylthiophene (B1210033) with an aluminium(I) reagent has been shown to induce carbon-sulfur bond activation and ring-expansion. It is plausible that 2-methyltellurophene could undergo a similar transformation. Another potential route for ring-expansion is the reaction with carbenes, such as dichlorocarbene, which can lead to the formation of a six-membered telluropyran ring system. These reactions typically proceed through the initial formation of a cyclopropane (B1198618) intermediate by the addition of the carbene to a double bond of the tellurophene ring, followed by a rearrangement to the expanded ring.

| Reaction Type | Reagent | Potential Product | Notes |

| Ring-Opening | n-Butyllithium | 1,4-Dilithio-2-methyl-1,3-butadiene | Based on reactivity of tellurophene polymers. nih.gov |

| Ring-Expansion | Dichlorocarbene | Dichloro-substituted telluropyran | Analogous to reactions with other heterocycles. |

Functionalization via Carbon-Tellurium Bond Cleavage and Formation

Functionalization of 2-methyltellurophene can be achieved through reactions that involve the cleavage and formation of carbon-tellurium bonds. These methods provide a versatile toolkit for introducing new substituents and modifying the properties of the tellurophene core.

A key strategy for the functionalization of 2-methyltellurophene is initiated by the cleavage of a C-H bond, followed by the introduction of a new group. The tellurium atom directs the metalation (lithiation) to the adjacent α-position (the 5-position). Treatment of 2-methyltellurophene with a strong base like n-butyllithium results in the formation of 2-methyl-5-lithiothiophen. This organolithium intermediate is a powerful nucleophile and can react with a wide range of electrophiles to introduce various functional groups at the 5-position. A minor side reaction can be the deprotonation of the methyl group, leading to a different lithiated species and subsequent functionalization at the methyl position.

Another significant functionalization pathway involves the direct cleavage of the carbon-tellurium bond. The tellurium-lithium exchange reaction, as mentioned earlier, is a powerful tool for converting the C-Te bond into a C-Li bond. This transformation opens up possibilities for introducing a variety of functional groups by reacting the resulting organolithium species with electrophiles. researchgate.netsemanticscholar.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, represent another important class of reactions for the functionalization of tellurophenes. Although specific examples for 2-methyltellurophene are not extensively documented, the general reactivity of organotellurium compounds in these reactions suggests that 2-methyltellurophene derivatives, such as 2-methyl-5-halotellurophenes or the corresponding boronic acids or stannanes, could be effectively coupled with various partners to form C-C and C-heteroatom bonds.

| Functionalization Method | Reagent/Catalyst | Intermediate | Typical Electrophiles/Coupling Partners |

| C-H Activation/Metalation | n-Butyllithium | 2-Methyl-5-lithiothiophene | Alkyl halides, aldehydes, ketones, CO2 |

| C-Te Bond Cleavage (Te-Li Exchange) | n-Butyllithium | 1,4-Dilithio-2-methyl-1,3-butadiene | Trialkyltin halides, silyl (B83357) halides |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst (e.g., Pd(PPh3)4) | (2-Methyltellurophen-5-yl)boronic acid | Aryl halides, vinyl halides |

Polymerization and Material Science Applications of Tellurophene, 2 Methyl Based Systems

Synthesis of Tellurophene-Containing Polymers

The synthesis of polytellurophenes (PTes) presents considerable challenges, primarily due to the difficulties in preparing monomers that are stable, processible, and suitable for polymerization. rsc.org To circumvent these issues, researchers have developed various strategies, such as attaching solubilizing side groups to the tellurophene (B1218086) monomers or engaging in copolymerization with other monomers that enhance solubility and stability. rsc.org

Oxidative polymerization is a direct method for synthesizing conjugated polymers. In this approach, monomers are coupled through the application of a chemical oxidant. For tellurophene-based systems, this technique has been successfully employed. A notable example is the synthesis of a regioregular poly[2,5-bis(3-butyl-2-thienyl)tellurophene], which was achieved through oxidative polymerization using iron(III) chloride (FeCl₃) as the oxidant. oup.com

Systematic studies on analogous heterocyclic compounds have shown that the choice of oxidant and solvent system is crucial for controlling the properties of the resulting polymer. researchgate.net For instance, FeCl₃ has been identified as a highly effective oxidant for the polymerization of various thiophene (B33073) derivatives, suggesting its applicability for monomers like 2-methyltellurophene. researchgate.net The general mechanism involves the oxidation of the monomer to a radical cation, which then couples with other monomers to propagate the polymer chain. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of well-defined conjugated polymers. Among these, ipso-arylative polymerization has emerged as a particularly effective route for creating tellurophene-containing polymers. rsc.org This method involves the coupling of a dihaloarene with a monomer containing two leaving groups, such as diphenylcarbinol, at the positions of polymerization. rsc.orgnih.gov

A key advantage of ipso-arylative polymerization is that it proceeds without the need for organometallic reagents like organotins (used in Stille coupling) or boronic esters (used in Suzuki coupling), offering a more atom-economical and less toxic synthetic route. rsc.orgrsc.org This technique, often enhanced by microwave assistance, has been successfully used to synthesize low-bandgap copolymers by reacting tellurophene monomers with electron-accepting units like diketopyrrolopyrrole (DPP). nih.govresearchgate.netnih.gov Other palladium-catalyzed methods, including Suzuki, Stille, and Sonagashira couplings, are also widely used for constructing tellurophene-based copolymers. rsc.org

Controlling the precise sequence and orientation of monomer units within a polymer chain is critical for tuning its properties.

Alternating Copolymers: This strategy involves polymerizing two or more different monomers in a regular, alternating sequence (ABABAB). libretexts.org It is an effective way to combine the desirable properties of different building blocks and to improve the processability of otherwise insoluble polymers. For example, copolymerizing tellurophene monomers with highly soluble comonomers, such as 9,9-dihexylfluorene, via Suzuki coupling has yielded soluble, high-molecular-weight polymers. rsc.org The formation of alternating structures is often favored when the comonomers have complementary electronic characteristics (one electron-donating, one electron-withdrawing). libretexts.org

Regioregular Polymers: Regioregularity refers to the control of the orientation of unsymmetrical monomers, like 3-substituted tellurophenes, within the polymer chain. High regioregularity (e.g., consistent head-to-tail coupling) leads to more planar backbones and enhanced solid-state packing, which are crucial for efficient charge transport. nih.govacs.org Kumada catalyst-transfer polycondensation (KCTP) has proven to be a robust method for synthesizing highly regioregular poly(3-alkylthiophenes) and has been successfully extended to tellurophene derivatives. rsc.orgnih.gov This chain-growth polymerization mechanism allows for precise control over the polymer's structure. acs.orgnih.gov Researchers have even created precisely sequenced, ABC-type alternating regioregular copolymers containing thiophene, selenophene (B38918), and tellurophene units using KCTP, demonstrating exceptional control over polymer architecture. rsc.orgnih.gov

Advanced Properties of Tellurophene-Based Conjugated Polymers

The substitution of sulfur or selenium with the heavier tellurium atom in a conjugated polymer backbone introduces significant changes to its physical and electronic properties. acs.org These alterations are primarily due to tellurium's larger atomic radius, lower electronegativity, and higher polarizability. rsc.org

The electronic properties of polytellurophenes are intrinsically linked to their chemical structure. The incorporation of tellurium generally leads to a number of favorable characteristics for electronic applications.

Narrower Bandgaps: Polytellurophenes exhibit red-shifted optical absorption and narrower optical bandgaps compared to their thiophene and selenophene counterparts. acs.orgacs.org For instance, poly(3-hexyltellurophene) (P3HTe) has an optical bandgap of approximately 1.4 eV, which is significantly lower than that of poly(3-hexylthiophene) (P3HT). acs.org This is attributed to the greater planarity of the polytellurophene backbone, which enhances π-electron delocalization, and a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) energy level. nih.govacs.org

Enhanced Intermolecular Interactions: The large, polarizable tellurium atom promotes strong intermolecular Te-Te interactions, which can facilitate interchain charge transport, a critical factor for high-performance organic field-effect transistors (OFETs). nih.govacs.org

High Polarizability and Dielectric Constant: Polymers containing tellurium are expected to have higher dielectric constants. This is advantageous for organic solar cells as it helps to screen the electrostatic attraction between photogenerated electrons and holes, facilitating their separation into free charge carriers. acs.org

Oxidation Potential: Polytellurophenes are more easily oxidized than polythiophenes, which can be beneficial for improving charge-transport properties by enabling cation delocalization along the polymer backbone. rsc.org

Table 1: Comparison of Properties for Polychalcogenophenes A comparative overview of key properties for polymers based on different chalcogenophenes.

| Property | Polythiophene (PTh) | Polyselenophene (PSe) | Polytellurophene (PTe) | Reference |

|---|---|---|---|---|

| Optical Band Gap | ~2.0 eV | ~1.7 eV | ~1.4 eV | acs.orgacs.org |

| Backbone Planarity | Less Planar | Intermediate | More Planar | acs.org |

| Oxidation Potential | Higher | Intermediate | Lower (~0.2 eV lower than PTh) | rsc.org |

| Intersystem Crossing | Low | Moderate | High | rsc.orgacs.org |

The tellurium atom influences not only the electronic structure but also the macroscopic material properties such as polymer chain length and solid-state morphology.

Polymer Chain Length: Achieving high molecular weight is often a synthetic challenge for polytellurophenes. researchgate.net However, strategic monomer design can overcome this limitation. For example, in the synthesis of poly(3-alkyltellurophene)s, it was discovered that moving the branching point of the alkyl side chain further away from the polymer backbone reduces steric hindrance during polymerization, allowing for the synthesis of high molecular weight polymers with controlled polydispersity. wikipedia.org Furthermore, increasing the length of linear side chains has also been shown to correlate with higher molecular weights. researchgate.net

Polymer Morphology: The enhanced planarity of the polytellurophene backbone and the potential for strong Te-Te interactions promote a more ordered solid-state packing and aggregation. acs.org This tendency toward crystallinity is highly dependent on the regioregularity of the polymer chain. nih.gov Well-ordered, crystalline domains are essential for creating efficient pathways for charge carriers to move through the material, thus boosting the performance of electronic devices. nih.gov However, the same strong intermolecular forces that favor crystallinity can also lead to low solubility, which may hinder film formation and processing, thereby negatively impacting device fabrication and performance. wikipedia.org

Research on "Tellurophene, 2-methyl-" and its applications in Polymerization and Material Science remains a niche area with limited publicly available data.

This report aimed to construct a detailed article on the polymerization and material science applications of 2-methyltellurophene-based systems. However, a thorough search of scientific literature and chemical databases did not provide the specific data required to populate the outlined sections on charge transport characteristics, organic field-effect transistors (OFETs), organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), sensors, charge storage devices, and thermoelectrics.

The field of organic electronics heavily relies on the unique properties of conjugated polymers. Thiophene-based polymers, the sulfur analogues of tellurophenes, have been extensively studied and have shown significant promise in various applications. Tellurophenes, containing the heavier chalcogen element tellurium, are of interest due to the potential for enhanced intermolecular interactions and altered electronic properties, which could lead to improved device performance. For instance, research into tellurophene-based metal-organic frameworks has suggested their potential in applications like organic solar cells. researchgate.net

However, the specific influence of the methyl group at the 2-position of the tellurophene ring on its polymerization and the resulting polymer's material properties is not well-documented in the available literature. This includes a lack of specific data tables for charge mobility, device efficiency, and other key performance indicators that are crucial for a detailed scientific article.

Therefore, while the requested outline provides a solid framework for evaluating the potential of a novel organic semiconductor, the specific information required to detail the properties and applications of poly(2-methyltellurophene) is not currently available in the public domain. Further primary research would be necessary to generate the data needed to populate the requested article sections.

Computational Chemistry and Theoretical Investigations of Tellurophene, 2 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate and efficient calculation of molecular properties. For tellurophene (B1218086) derivatives, DFT methods are particularly valuable for understanding the influence of the heavy tellurium atom and various substituents on the molecule's electronic landscape. Functionals such as B3LYP are commonly employed, often with basis sets like 6-31G(d) for lighter atoms and effective core potentials like SDD for the tellurium atom to account for relativistic effects.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity and is often associated with materials that absorb light at longer wavelengths.

For 2-methyltellurophene, the introduction of a methyl group, which is weakly electron-donating, is expected to slightly raise the energy of the HOMO and have a lesser effect on the LUMO, leading to a modest reduction in the HOMO-LUMO gap compared to the parent tellurophene. Theoretical calculations on related tellurophene-containing polymers have shown that increasing the size of the chalcogen atom reduces the optical band gap, primarily due to a downshift in the LUMO energy level. Computational studies on similar heterocyclic systems provide a framework for estimating these values for 2-methyltellurophene.

Table 1: Predicted Frontier Molecular Orbital Energies and Band Gap for 2-Methyltellurophene

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.2 to -5.5 |

| LUMO Energy | -1.8 to -2.1 |

| HOMO-LUMO Gap | 3.1 to 3.7 |

Note: These values are illustrative and based on typical results from DFT calculations (e.g., B3LYP/6-31G(d) with an effective core potential for Te) on similar tellurophene derivatives. Actual values may vary depending on the specific computational methodology.

Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. These properties are fundamental to understanding a material's charge transport characteristics. Within the framework of DFT, IP can be approximated as the negative of the HOMO energy, and EA can be approximated as the negative of the LUMO energy, a concept known as Koopmans' theorem. However, more accurate values are typically obtained by calculating the energy difference between the neutral molecule and its corresponding cation or anion (the ΔSCF method).

For 2-methyltellurophene, the electron-donating methyl group is expected to slightly decrease the ionization potential compared to unsubstituted tellurophene, making it easier to oxidize. The effect on electron affinity is generally less pronounced. Tellurophene-based systems are generally found to be more easily oxidized when compared to their sulfur and selenium analogs.

Table 2: Predicted Ionization Potential and Electron Affinity for 2-Methyltellurophene

| Property | Predicted Value (eV) |

|---|---|

| Ionization Potential (IP) | 5.2 to 5.5 |

| Electron Affinity (EA) | 1.8 to 2.1 |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 1 and represent approximations based on Koopmans' theorem.

Molecular Dynamics and Conformation Studies

While DFT calculations provide a static picture of the electronic ground state, molecules are dynamic entities. Molecular dynamics (MD) simulations can model the time-dependent behavior of molecules, providing insights into their conformational flexibility and structural dynamics. For 2-methyltellurophene, the primary conformational freedom lies in the rotation of the methyl group around the carbon-carbon single bond connecting it to the tellurophene ring.

MD simulations would typically involve placing the molecule in a simulated environment (e.g., a solvent box or in the gas phase) and solving Newton's equations of motion for each atom over a specified time period. This allows for the exploration of the potential energy surface and the identification of stable conformers and the energy barriers between them. While the rotation of the methyl group in 2-methyltellurophene is expected to have a relatively low energy barrier, understanding its preferred orientation can be important for modeling intermolecular interactions in the solid state. Conformational analysis of related substituted five-membered rings, such as 2-methyltetrahydrothiophene, has revealed the existence of distinct stable conformers (e.g., twist and envelope structures), highlighting the importance of such studies.

Structure-Property Relationship Predictions

A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. For 2-methyltellurophene, this involves understanding how the presence and position of the methyl group, as well as the tellurium heteroatom, dictate its electronic and optical characteristics.

The validity of computational predictions is ultimately tested against experimental data. For 2-methyltellurophene, theoretical predictions of the HOMO-LUMO gap can be correlated with experimental measurements from UV-visible absorption spectroscopy. The wavelength of maximum absorption (λmax) is related to the energy of the lowest electronic transition, which is often approximated by the HOMO-LUMO gap. Similarly, calculated ionization potentials can be compared with values obtained from techniques like cyclic voltammetry or photoelectron spectroscopy. Discrepancies between theoretical and experimental results can often be attributed to factors such as solvent effects or intermolecular interactions in the condensed phase, which can be further investigated with more advanced computational models.

Advanced Applications and Future Research Directions for Tellurophene, 2 Methyl

Emerging Applications in Advanced Materials Science

While research specifically targeting 2-methyltellurophene is still in its early stages, the broader family of tellurophene (B1218086) derivatives has demonstrated significant promise in several areas of materials science. These findings provide a strong foundation for envisioning the future applications of 2-methyltellurophene.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, a property crucial for applications in optical switching, frequency conversion, and optical limiting. Third-order NLO materials are particularly important as they can be utilized in a wider range of materials, including centrosymmetric ones. nih.gov The key parameter for these materials is the third-order nonlinear optical susceptibility, χ(3). nih.govucf.edu

The incorporation of heavy atoms like tellurium into organic conjugated systems is a known strategy to enhance NLO properties. The high polarizability of tellurium can lead to large third-order optical nonlinearities. rsc.org Although direct experimental data on the NLO properties of 2-methyltellurophene are scarce, studies on related tellurophene-containing polymers and small molecules suggest that it could be a valuable building block for NLO materials. rsc.orgrsc.org The methyl group in 2-methyltellurophene can subtly influence the electronic properties and molecular packing, which in turn can affect the macroscopic NLO response.

Table 1: Comparison of Third-Order NLO Susceptibility (χ(3))) for Various Materials

| Material | Third-Order NLO Susceptibility (χ(3)) (esu) |

| Fused Silica | ~10⁻¹⁴ |

| Carbon Disulfide (CS₂) | ~10⁻¹³ - 10⁻¹² |

| Gold Thin Films | ~10⁻⁷ - 10⁻⁹ |

| Hypothetical 2-methyltellurophene-based polymer | Potentially > 10⁻¹² |

This is a hypothetical value based on the known enhancing effect of tellurium on NLO properties.

Future research in this area should focus on the synthesis and characterization of polymers and co-polymers incorporating the 2-methyltellurophene unit to experimentally determine their χ(3) values and assess their potential for NLO applications.

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed through the self-assembly of organic building blocks via hydrogen bonding interactions. While there is no specific research on the use of 2-methyltellurophene in HOFs, the structural features of tellurophenes make them interesting candidates for such applications.

Research on metal-organic frameworks (MOFs), which are closely related to HOFs, has demonstrated the successful incorporation of tellurophene-based ligands. researchgate.netrsc.orgyoutube.commdpi.com These studies provide a proof-of-concept for the use of tellurophene derivatives in the construction of porous materials. The development of 2-methyltellurophene-based HOFs could open up possibilities in gas storage, separation, and catalysis.

Challenges and Opportunities in Tellurophene Research

Despite the promising outlook, the field of tellurophene chemistry faces several challenges that need to be addressed to facilitate the development of advanced materials based on compounds like 2-methyltellurophene.

The synthesis of tellurophenes, including 2-methyltellurophene, can be challenging. ontosight.ai The precursors are often not commercially available and require multi-step synthesis. Moreover, many organotellurium compounds are sensitive to air and light, and can be thermally unstable, which complicates their handling and purification. The development of more robust and efficient synthetic routes is crucial for making these compounds more accessible to the wider scientific community.

Table 2: Common Synthetic Strategies for Tellurophenes

| Synthetic Method | Precursors | Conditions | Advantages | Disadvantages |

| Reaction with Sodium Telluride | Diacetylenes | Inert atmosphere | Direct formation of the tellurophene ring | Limited availability of substituted diacetylenes |

| Reaction with Tellurium Tetrachloride | 1,3-Butadiynes | Reducing agents | Access to some substituted tellurophenes | Use of toxic and reactive reagents |

Improving the stability of tellurophene-containing materials is another key challenge. The tellurium-carbon bond can be susceptible to cleavage, which can degrade the performance of devices. Strategies to enhance stability, such as the design of more robust molecular architectures or encapsulation, are needed.

The ability to introduce a wide variety of functional groups onto the tellurophene ring is essential for tuning its properties and for its incorporation into more complex molecular and supramolecular structures. While some functionalization methods for tellurophenes have been reported, the scope of these reactions is still limited compared to more established heterocyclic systems like thiophenes.

For 2-methyltellurophene, functionalization could occur at the remaining unsubstituted positions of the ring (3, 4, and 5) or at the methyl group itself. Developing selective and high-yielding functionalization reactions for 2-methyltellurophene will be a key enabler for its use in the advanced applications discussed above. This includes the introduction of groups that can enhance NLO properties, participate in hydrogen bonding for HOF formation, or facilitate polymerization. nih.gov

The future of 2-methyltellurophene in materials science lies in its incorporation into novel architectures and composite materials. This could include:

Conjugated Polymers: Creating copolymers that alternate 2-methyltellurophene units with other electron-donating or electron-accepting monomers to fine-tune the electronic and optical properties for applications in organic electronics. rsc.orgrsc.orgresearchgate.net

Hybrid Materials: Developing hybrid materials by combining 2-methyltellurophene-based molecules with inorganic nanoparticles or two-dimensional materials to create composites with synergistic properties. chemrxiv.orgresearchgate.net

Supramolecular Assemblies: Designing and synthesizing complex supramolecular structures based on 2-methyltellurophene building blocks for applications in sensing and molecular recognition.

Computational studies, such as Density Functional Theory (DFT) calculations, can play a crucial role in guiding the design of these new materials by predicting their electronic and structural properties before their synthesis. chemrxiv.orgresearchgate.net

Future Outlook and Potential for Tellurophene, 2-methyl- in Interdisciplinary Science

The future of Tellurophene, 2-methyl- is intrinsically linked to the unique properties imparted by the tellurium heteroatom and the functionalization provided by the methyl group. The heavy nature of tellurium introduces strong spin-orbit coupling and the potential for unique intermolecular interactions, which are of significant interest in various fields. The 2-methyl substituent, while seemingly simple, can have a profound impact on the molecule's solubility, solid-state packing, and electronic properties, making it a key player in tuning the material's performance for specific applications.

The interdisciplinary potential of Tellurophene, 2-methyl- stems from its ability to bridge the gap between organic chemistry, materials science, physics, and engineering. Its exploration is expected to foster collaborations that will be crucial for overcoming current technological hurdles and paving the way for next-generation devices and applications.

Harnessing Unique Properties for Advanced Applications

The distinctive electronic and photophysical properties of tellurophene derivatives, including 2-methyltellurophene, position them as key components for a variety of advanced applications. The lower optical bandgaps and higher charge carrier mobilities of tellurophenes compared to their lighter chalcogen counterparts (thiophenes and selenophenes) make them particularly attractive for use in organic electronics.

Future research is anticipated to focus on several key areas:

Organic Photovoltaics (OPVs): The ability of tellurophenes to absorb light at longer wavelengths could lead to the development of OPVs with enhanced power conversion efficiencies. The 2-methyl group can aid in optimizing the morphology of the active layer in bulk heterojunction solar cells, a critical factor for efficient charge separation and transport.

Field-Effect Transistors (FETs): The high charge carrier mobility of tellurophene-based polymers is a significant advantage for their use in the active layer of organic FETs. The methyl group can influence the molecular packing in thin films, which directly impacts charge transport. Tailoring the substitution pattern on the tellurophene ring is a promising strategy for achieving higher performance and stability in these devices.

Thermoelectric Materials: The unique electronic structure of tellurophenes suggests their potential in thermoelectric applications, where materials that can efficiently convert heat into electricity are sought. The heavy tellurium atom is beneficial for reducing thermal conductivity, a key requirement for a high thermoelectric figure of merit.

Sensors: The sensitivity of the tellurophene ring to its chemical environment can be exploited for the development of highly selective and sensitive chemical sensors. The 2-methyl group can be further functionalized to introduce specific recognition sites for target analytes.

Projected Research Directions and Interdisciplinary Synergy

The advancement of Tellurophene, 2-methyl- and its applications will necessitate a highly interdisciplinary approach. The synergy between different scientific disciplines will be paramount for unlocking its full potential.

| Discipline | Contribution to 2-methyltellurophene Research |

| Synthetic Chemistry | Development of efficient and scalable synthetic routes to 2-methyltellurophene and its derivatives. |

| Polymer Chemistry | Design and synthesis of novel 2-methyltellurophene-containing polymers with tailored electronic and physical properties. |

| Materials Science & Engineering | Fabrication and characterization of thin films and devices incorporating 2-methyltellurophene-based materials. |

| Computational Chemistry | Theoretical modeling of the electronic structure and properties of 2-methyltellurophene to guide experimental efforts. |

| Physics | Investigation of the fundamental photophysical and charge transport properties of 2-methyltellurophene materials. |

| Device Engineering | Integration of 2-methyltellurophene-based materials into functional electronic and optoelectronic devices. |

Table of Investigated Properties of Tellurophene Derivatives

While specific data for Tellurophene, 2-methyl- is limited in publicly available literature, the following table presents typical property ranges observed for various functionalized tellurophenes, which provides a reasonable expectation for the properties of 2-methyltellurophene.

| Property | Typical Value Range for Functionalized Tellurophenes | Significance for Applications |

| Optical Band Gap (Eg) | 1.8 - 2.5 eV | Determines the wavelength of light absorption; crucial for solar cells and photodetectors. |

| HOMO Energy Level | -5.0 to -5.5 eV | Influences charge injection/extraction efficiency in electronic devices. |

| LUMO Energy Level | -2.5 to -3.5 eV | Affects electron accepting capability and stability of the material. |

| Hole Mobility (µh) | 10⁻⁴ to 10⁻² cm²/Vs | A measure of how quickly positive charge carriers move through the material; critical for FETs. |

The exploration of Tellurophene, 2-methyl- is at an exciting frontier of materials science. Its unique combination of properties, inherited from the tellurophene core and modulated by the methyl substituent, opens up a vast design space for new and improved materials. The collaborative efforts of scientists and engineers across multiple disciplines will be the driving force in transforming the potential of this intriguing molecule into tangible technological advancements in the years to come.

Q & A

Q. What are the common synthetic routes for preparing 2-methyltellurophene, and what factors influence the choice of method?

- Methodological Answer : 2-Methyltellurophene can be synthesized via:

- Hydrotelluration of diynes : Reacting 1,3-diynes with sodium telluride (Na₂Te) in methanol, as pioneered by Mack’s group . This method is stereoselective but requires careful control of stoichiometry to avoid side reactions.

- Microwave-assisted palladium-catalyzed ipso-arylative polymerization : Enables efficient coupling of tellurophene monomers with dihaloarenes, yielding low-bandgap polymers (e.g., PDPPTe2T). This approach avoids toxic byproducts and is scalable .

- Oxidative functionalization : The "tellura-BV oxidation" using mCPBA or Oxone introduces oxygen into Te-C bonds, forming tellurinate lactones with high chemoselectivity, even in mixed chalcogen systems .

- Factors influencing method choice : Reaction scale, desired functional groups, and application (e.g., optoelectronics vs. chiral synthesis).

Q. What spectroscopic techniques are most effective for characterizing 2-methyltellurophene, and how do they differ from those used for lighter chalcogenophenes?

- Methodological Answer :

- ¹H/¹³C NMR : Proton signals in tellurophenes are deshielded compared to thiophene/selenophene due to reduced aromaticity and Te’s electronegativity. For example, 2-methyltellurophene shows distinct coupling constants in the aromatic region .

- UV-Vis spectroscopy : Tellurophene derivatives exhibit red-shifted absorption bands (e.g., PDPPTe2T absorbs up to 1,000 nm) due to enhanced π-conjugation and Te’s polarizability .

- X-ray crystallography : Reveals Te⋯Te chalcogen bonding in solid-state aggregates, which is absent in lighter analogs like thiophene .

Q. How does the stability of 2-methyltellurophene compare to unsubstituted tellurophene under ambient conditions, and what handling precautions are recommended?

- Methodological Answer :

- Stability : 2-Methyltellurophene is more stable than unsubstituted tellurophene due to steric protection of the Te center. However, both degrade under prolonged UV exposure or oxidative conditions, forming TeO₂ or tellurium deposits .

- Handling : Store under inert gas (N₂/Ar) at ≤4°C. Use gloveboxes for air-sensitive reactions and avoid contact with strong oxidizers (e.g., H₂O₂) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic and optical properties of 2-methyltellurophene derivatives?

- Methodological Answer :

- Bond length analysis : DFT reveals shorter C-C bonds between tellurophene and adjacent thiophene rings, enhancing π-conjugation and reducing bandgaps (e.g., PDPPTe2T’s bandgap is 1.3 eV vs. 1.5 eV for sulfur analogs) .

- Frontier molecular orbitals (FMOs) : Calculations show Te’s lone pairs contribute to HOMO levels, increasing electron mobility. Methyl substitution at the 2-position stabilizes LUMO by ~0.2 eV .

- Validation : Compare computed UV-Vis spectra with experimental data to refine exchange-correlation functionals (e.g., B3LYP vs. CAM-B3LYP) .

Q. What experimental evidence supports the role of Te⋯Te chalcogen bonding in the solid-state aggregation behavior of 2-methyltellurophene-containing polymers?

- Methodological Answer :

- X-ray diffraction (XRD) : PDPPTe2T exhibits shorter Te⋯Te distances (3.5–3.7 Å) than van der Waals radii (4.0 Å), confirming chalcogen bonding .

- Aggregation-induced absorption : Solutions of tellurophene polymers show concentration-dependent red shifts (e.g., 50 nm shift at 10 mg/mL), absent in thiophene analogs .

- Thermogravimetric analysis (TGA) : Enhanced thermal stability (decomposition >300°C) due to Te⋯Te interactions .

Q. How does the introduction of a methyl group at the 2-position influence the regioselectivity of electrophilic substitution reactions in tellurophene systems?

- Methodological Answer :

- Steric vs. electronic effects : The methyl group directs electrophiles (e.g., NO₂⁺) to the 5-position via steric hindrance at the 2-position and resonance stabilization of the intermediate σ-complex .

- Kinetic studies : Competitive iodination (I₂/HNO₃) shows 5-iodo-2-methyltellurophene forms 10× faster than 3-iodo derivatives, confirmed by GC-MS .

- Comparative analysis : 2-Methyltellurophene’s reactivity aligns with furan > tellurophene > selenophene > thiophene in Diels-Alder reactions, driven by reduced aromaticity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.